![molecular formula C14H15N3O3 B2358270 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid CAS No. 1099083-58-5](/img/structure/B2358270.png)
1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 1H-indazoles has been summarized in recent strategies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid” is represented by the molecular formula C16H17N3O3.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Coordination Polymers
This compound has been used in the formation of novel multifunctional coordination polymers . These polymers, synthesized by solvothermal routes, possess different 2D-structures and show interesting magnetic properties .
Magnetic Properties
The copper compound of these polymers shows an unusual spin-canted effect, while the anisotropic cobalt material behaves as a field-induced single molecule magnet .
Biological Properties
MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that the Cd-based compound was the only one exhibiting dose-dependent toxicity on B16-F10 cells .
Luminescence Properties
Cadmium and zinc polymers exhibit interesting luminescence properties . The fact that zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells make this new family an excellent candidate for further investigation in the field of luminescent materials with biomedical applications .
Synthetic Approaches
The compound is part of the latest strategies for the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Medicinal Applications
Indazole-containing heterocyclic compounds, including this one, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with the S1P1 receptor, leading to its activation and maintaining endothelial barrier integrity . Desensitization of the s1p1 receptor can induce peripheral blood lymphopenia .
Biochemical Pathways
The activation of the S1P1 receptor by the compound affects the sphingosine-1-phosphate (S1P) pathway . This pathway is involved in various cellular processes, including cell growth, survival, and migration.
Pharmacokinetics
The compound’s molecular weight of 27329 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The activation of the S1P1 receptor by the compound helps maintain endothelial barrier integrity . This can have various effects at the molecular and cellular levels, including the regulation of vascular tone, vascular permeability, and leukocyte trafficking .
properties
IUPAC Name |
1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(17-5-3-9(4-6-17)14(19)20)10-1-2-12-11(7-10)8-15-16-12/h1-2,7-9H,3-6H2,(H,15,16)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVVAJRPCSEMIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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